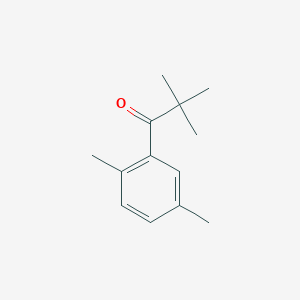

2',2,2,5'-Tetramethylpropiophenone

Description

2',2,2,5'-Tetramethylpropiophenone (CAS 16282-16-9) is a methyl-substituted propiophenone derivative with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol. Structurally, it features a propiophenone backbone (a ketone group attached to a propyl chain) with four methyl substituents at the 2', 2, 2, and 5' positions. This substitution pattern introduces significant steric hindrance and influences its physicochemical properties, including solubility, boiling point, and reactivity. The compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or specialty materials, though specific applications remain understudied in publicly available literature .

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPMIFXUCYUHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557290 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66390-56-5 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2,5’-Tetramethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2’,2,2,5’-Tetramethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities. The final product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2’,2,2,5’-Tetramethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’,2,2,5’-Tetramethylpropiophenone has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in radical polymerization reactions, which are essential in the production of various polymers and plastics.

Biology: The compound is used in the study of photochemical reactions and their effects on biological systems.

Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.

Industry: It is utilized in the manufacturing of coatings, adhesives, and other materials that require controlled polymerization.

Mechanism of Action

The primary mechanism of action for 2’,2,2,5’-Tetramethylpropiophenone involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The efficiency of this process is influenced by the molecular structure of the compound and the specific reaction conditions.

Comparison with Similar Compounds

Table 1: Key Molecular Parameters of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 16282-16-9 | C₁₂H₁₆O | 176.26 | Four methyl groups |

| 2-Methyl-3,4-dihydronaphthalen-1(2H)-one | 66390-56-5 | C₁₁H₁₂O | 160.21 | Bicyclic structure, one methyl |

| 2,2,2,3'-Tetrafluoroacetophenone | 708-64-5 | C₈H₄F₄O | 192.11 | Four fluorine atoms |

| 2-(2-Methyl-4-chlorophenoxy)propanoic acid | 93-65-2 | C₁₀H₁₁ClO₃ | 214.65 | Chlorine, methyl, carboxylic acid |

Key Observations :

Steric Effects: The four methyl groups in this compound create greater steric hindrance compared to the single methyl group in 2-Methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 66390-56-5). This likely reduces its reactivity in nucleophilic addition reactions .

Functional Diversity: Compounds like 2-(2-Methyl-4-chlorophenoxy)propanoic acid (CAS 93-65-2) exhibit carboxylic acid functionality, enabling distinct reactivity (e.g., salt formation) absent in the propiophenone derivatives .

Physicochemical Properties

Table 2: Inferred Physicochemical Behavior

| Property | This compound | 2-Methyl-3,4-dihydronaphthalen-1(2H)-one | 2,2,2,3'-Tetrafluoroacetophenone |

|---|---|---|---|

| Boiling Point | High (estimated >250°C) | Moderate (~200°C) | Moderate (~180°C) |

| Solubility | Low in water, high in organics | Low in water, moderate in organics | Very low in water |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~2.2 |

Analysis :

- The high methyl content in this compound enhances its lipophilicity (LogP ~3.5) compared to fluorinated or less-substituted analogs, making it more suitable for non-polar solvents or lipid-based applications .

- The fluorinated analog (CAS 708-64-5) exhibits lower solubility in organic solvents due to polarity from fluorine atoms, contrasting with the methyl-dominated hydrophobicity of the target compound .

Critical Notes

Data Gaps : Direct experimental comparisons (e.g., spectroscopic or kinetic studies) between these compounds are scarce in public literature. Inferences rely heavily on structural analogies.

Functional Trade-offs : While methyl groups improve lipophilicity, they may reduce bioavailability in drug design compared to polar fluorinated analogs.

Synthetic Challenges: The steric demand of this compound necessitates optimized reaction conditions (e.g., high temperatures or catalysts) for efficient transformations .

Biological Activity

2',2,2,5'-Tetramethylpropiophenone (TMPP) is an organic compound with the chemical formula C15H18O. It is primarily known for its applications in photoinitiation processes in polymer chemistry, but emerging research has begun to explore its biological activity. This article delves into the biological properties of TMPP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H18O

- CAS Number : 66390-56-5

- Molecular Weight : 218.3 g/mol

Structure

TMPP features a propiophenone backbone with four methyl groups attached to the aromatic ring and the carbonyl group, enhancing its lipophilicity and potentially affecting its biological interactions.

Research indicates that TMPP may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that TMPP displays antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity and function.

- Cytotoxic Effects : TMPP has been investigated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis in certain tumor cells, likely through the activation of caspase pathways. This suggests potential as an anticancer agent.

- Photobiological Effects : As a photoinitiator, TMPP can generate reactive species upon UV light exposure, which may have implications for photodynamic therapy (PDT) applications in cancer treatment.

Research Findings

Several studies have documented the biological activity of TMPP:

- A study published in the Journal of Natural Products reported that TMPP exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of 8.5 µM.

- Another investigation highlighted its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of TMPP. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy. The study concluded that TMPP could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated TMPP against traditional antimicrobial agents. The results demonstrated that TMPP not only inhibited growth but also reduced biofilm formation in S. aureus by 60%, suggesting its potential utility in treating biofilm-associated infections.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 8.5 µM | |

| Antimicrobial | S. aureus | 12 µg/mL | |

| Antimicrobial | E. coli | 15 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.